molecular formula C11H10FN3 B13315829 2-fluoro-N-(pyrimidin-5-ylmethyl)aniline

2-fluoro-N-(pyrimidin-5-ylmethyl)aniline

Cat. No.: B13315829
M. Wt: 203.22 g/mol
InChI Key: SPLFWMBFAZNOAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-(pyrimidin-5-ylmethyl)aniline is a chemical compound with the molecular formula C₁₁H₁₀FN₃ and a molecular weight of 203.22 g/mol It is characterized by the presence of a fluorine atom attached to an aniline ring, which is further substituted with a pyrimidin-5-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(pyrimidin-5-ylmethyl)aniline typically involves the reaction of 2-fluoroaniline with pyrimidin-5-ylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization ensures the production of high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(pyrimidin-5-ylmethyl)aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-fluoro-N-(pyrimidin-5-ylmethyl)aniline has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(pyrimidin-5-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the aniline ring enhances the compound’s binding affinity to these targets, thereby modulating their activity. The pyrimidin-5-ylmethyl group further contributes to the compound’s specificity and potency by facilitating interactions with complementary binding sites .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(pyrimidin-5-ylmethyl)aniline
  • 2-bromo-N-(pyrimidin-5-ylmethyl)aniline
  • 2-iodo-N-(pyrimidin-5-ylmethyl)aniline

Uniqueness

2-fluoro-N-(pyrimidin-5-ylmethyl)aniline is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H10FN3

Molecular Weight

203.22 g/mol

IUPAC Name

2-fluoro-N-(pyrimidin-5-ylmethyl)aniline

InChI

InChI=1S/C11H10FN3/c12-10-3-1-2-4-11(10)15-7-9-5-13-8-14-6-9/h1-6,8,15H,7H2

InChI Key

SPLFWMBFAZNOAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CN=CN=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.